

13C NMR data for (2-Amino-5-bromo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name:	(2-Amino-5-bromo-3-methoxyphenyl)methanol
Cat. No.:	B1522314

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An Application Note on the Characterization of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** using 13C NMR Spectroscopy

Introduction

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a substituted aromatic compound that serves as a valuable building block in synthetic organic chemistry and drug discovery.^[1] Its utility in the synthesis of more complex molecules necessitates unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a detailed guide to the 13C NMR analysis of this compound, including predicted spectral data, peak assignments based on first principles, and a comprehensive protocol for data acquisition and processing. As experimental spectra for this specific compound are not widely published, this guide is built upon established spectroscopic principles and predictive data, a common workflow for researchers encountering novel or sparsely documented molecules.^{[2][3]}

Predicted 13C NMR Data and Spectroscopic Rationale

The 13C NMR spectrum provides a unique fingerprint of the carbon skeleton of a molecule. For **(2-Amino-5-bromo-3-methoxyphenyl)methanol**, seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group, and one for the hydroxymethyl group.

The chemical shifts are heavily influenced by the electronic effects of the various substituents on the benzene ring.

A predicted ^{13}C NMR spectrum allows for a proactive assignment of signals before or during experimental analysis. The following table details the predicted chemical shifts and the rationale for their assignment, based on the known effects of amino (-NH₂), bromo (-Br), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) substituents on aromatic carbon environments.^{[4][5][6]}

Molecular Structure and Carbon Numbering

To facilitate clear discussion, the carbons of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** are numbered as shown in the diagram below.

Caption: Molecular structure of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** with IUPAC numbering for ^{13}C NMR assignment.

Table of Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C7 (-CH ₂ OH)	~65	Aliphatic carbon attached to an electronegative oxygen atom. Its chemical shift is in the typical range for benzylic alcohols. ^[6]
C8 (-OCH ₃)	~56	Aliphatic carbon of the methoxy group, deshielded by the directly attached oxygen atom.
C5 (C-Br)	~110	Aromatic carbon directly attached to bromine. The C-Br bond typically results in a signal in this region. The electronegativity of bromine causes a downfield shift, but this is often counteracted by heavy atom effects.
C6	~115	ortho to the -CH ₂ OH group and meta to the strongly electron-donating -NH ₂ and -OCH ₃ groups. Experiences moderate shielding.
C4	~120	meta to the -CH ₂ OH, -NH ₂ , and -Br groups. Its chemical shift is less affected by the substituents compared to ortho and para positions.
C1 (C-CH ₂ OH)	~135	Quaternary carbon attached to the hydroxymethyl group. Its chemical shift is influenced by the neighboring electron-donating amino group.

C2 (C-NH2)	~145	Aromatic carbon bearing the strongly electron-donating amino group. The -NH ₂ group causes significant shielding (upfield shift) at the ortho and para positions, but the ipso-carbon (C2) is shifted downfield. [5]
C3 (C-OCH ₃)	~155	Aromatic carbon attached to the highly electronegative oxygen of the methoxy group. This ipso-carbon experiences the most significant downfield shift among the ring carbons due to the strong deshielding effect of oxygen.

Note: Predicted values are generated from computational algorithms[\[2\]](#)[\[7\]](#) and may vary from experimental values by several ppm. The primary utility is in relative ordering and approximate location of signals.

Protocol for ¹³C NMR Data Acquisition and Processing

This protocol outlines the essential steps for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and logical parameter selection.[\[8\]](#)[\[9\]](#)

Part A: Sample Preparation

The goal is to prepare a homogeneous solution of sufficient concentration for ¹³C NMR, which is an inherently insensitive technique.

- Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ is an excellent alternative.

- Determine Sample Concentration: For a standard 5 mm NMR tube on a modern spectrometer (400 MHz or higher), aim for a concentration of 50-100 mg of the compound dissolved in 0.5-0.6 mL of solvent.[9] Lower concentrations will require significantly longer acquisition times.
- Prepare the Sample:
 - Weigh approximately 50 mg of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** into a clean, dry vial.
 - Add 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shift to 0.00 ppm. For CDCl₃, the residual solvent peak at 77.16 ppm can also be used for referencing.[10]
 - Gently agitate or vortex the vial to ensure complete dissolution. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Finalize the NMR Tube: Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the instrument's coil.[8] Cap the tube securely.

Part B: Instrument Setup and Data Acquisition

These steps are based on a typical modern NMR spectrometer. Specific commands may vary between manufacturers (e.g., Bruker, JEOL).[11][12]

- Insert Sample and Lock: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp spectral lines and good resolution.
- Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver,

maximizing the signal-to-noise ratio.

- Set Acquisition Parameters:
 - Experiment Type: Select a standard proton-decoupled 1D ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
 - Pulse Angle (Flip Angle): Use a 30° pulse angle. This is a compromise that allows for faster pulsing and a shorter relaxation delay, as it does not fully saturate the notoriously slow-relaxing quaternary carbons.[12]
 - Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all possible carbon signals are captured.
 - Acquisition Time (AT): Set to 1-2 seconds. A longer acquisition time can improve resolution.
 - Relaxation Delay (D1): Set an initial delay of 2 seconds. Quaternary carbons (like C1, C2, C3, and C5) have long relaxation times. If their signals are weak, this delay may need to be increased to 5-10 seconds to allow for full relaxation between pulses.
 - Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. This number can be increased as needed based on the initial result.
- Start Acquisition: Execute the experiment.

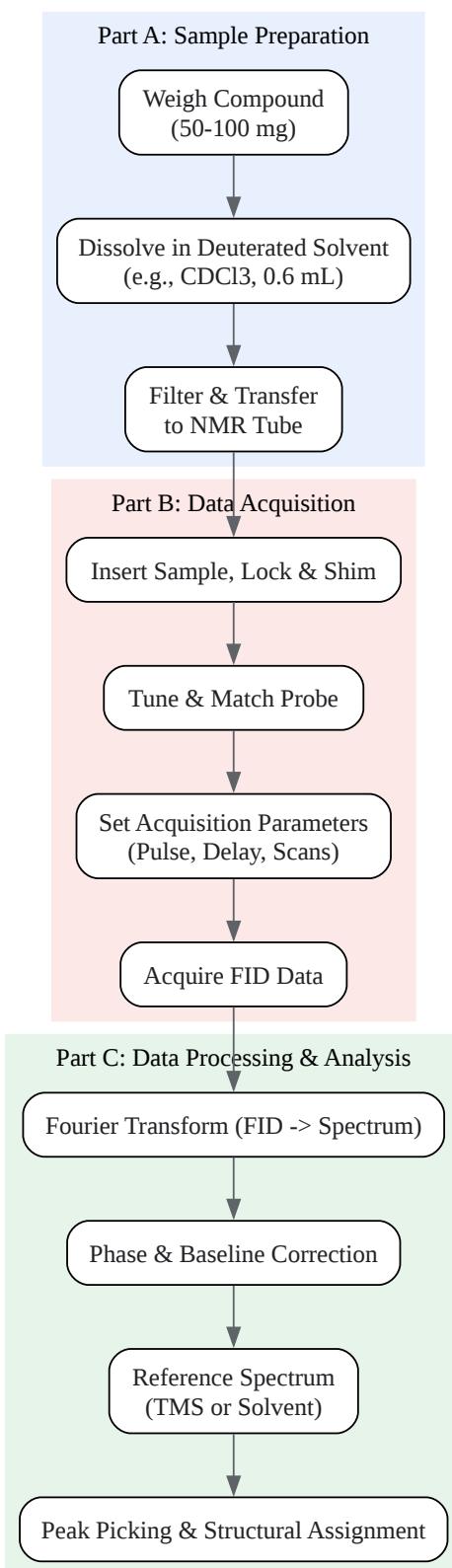
Part C: Data Processing

- Fourier Transformation: Once the acquisition is complete, apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
- Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

- Referencing: Calibrate the chemical shift axis. If TMS was used, set its peak to 0.00 ppm. Alternatively, reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to the final, interpreted ¹³C NMR spectrum.



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Caption: Standard workflow for obtaining and analyzing a ¹³C NMR spectrum.

Conclusion

The structural elucidation of **(2-Amino-5-bromo-3-methoxyphenyl)methanol** is effectively achieved using ^{13}C NMR spectroscopy. By combining predictive data with a systematic experimental protocol, researchers can confidently assign the carbon signals and confirm the molecular structure. The provided methodology for sample preparation, data acquisition, and processing serves as a robust template for the analysis of this and other novel organic compounds, ensuring data integrity and facilitating downstream research and development efforts.

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